N-(3-chloro-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxadiazole ring, a sulfonamide group, and a chloromethylphenyl substituent, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3-chloro-4-methylphenylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-4-methylphenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) in water or alcohol.
Major Products
Substitution Products: Depending on the nucleophile, products such as N-(3-azido-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide or N-(3-thiocyanato-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide.
Oxidation Products: Oxidized derivatives of the benzoxadiazole ring.
Hydrolysis Products: 3-chloro-4-methylphenylamine and 2,1,3-benzoxadiazole-4-sulfonic acid.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole ring’s ability to emit fluorescence under UV light.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the sulfonamide group known for its antibacterial properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The benzoxadiazole ring may interact with nucleic acids or proteins, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar chloromethylphenyl group but different heterocyclic ring.
N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: Shares the chloromethylphenyl group but has a different functional group and overall structure.
Uniqueness
N-(3-chloro-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of the benzoxadiazole ring and sulfonamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H10ClN3O3S |
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Molecular Weight |
323.76 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H10ClN3O3S/c1-8-5-6-9(7-10(8)14)17-21(18,19)12-4-2-3-11-13(12)16-20-15-11/h2-7,17H,1H3 |
InChI Key |
OWYLJSHHAZSEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)Cl |
Origin of Product |
United States |
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